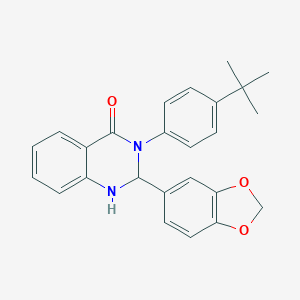
2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-TERT-BUTYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-TERT-BUTYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a benzodioxole moiety with a tert-butylphenyl group, making it an interesting subject for chemical and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-TERT-BUTYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a suitable aromatic compound.
Construction of the Quinazolinone Core: The quinazolinone core can be constructed through the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-TERT-BUTYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while reduction may produce reduced quinazolinone analogs.
Applications De Recherche Scientifique
2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-TERT-BUTYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-TERT-BUTYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells.
Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-benzodioxol-5-yl)-3-phenylquinazolin-4(1H)-one: Lacks the tert-butyl group, which may affect its biological activity and chemical properties.
2-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one: Contains a methyl group instead of a tert-butyl group, leading to differences in steric and electronic effects.
2-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one: Features a chlorine atom, which may influence its reactivity and biological activity.
Uniqueness
The presence of the tert-butyl group in 2-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-TERT-BUTYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE imparts unique steric and electronic properties, which can affect its reactivity, stability, and biological activity
Propriétés
Formule moléculaire |
C25H24N2O3 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yl)-3-(4-tert-butylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C25H24N2O3/c1-25(2,3)17-9-11-18(12-10-17)27-23(16-8-13-21-22(14-16)30-15-29-21)26-20-7-5-4-6-19(20)24(27)28/h4-14,23,26H,15H2,1-3H3 |
Clé InChI |
LVTKKCGLRCIEDG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OCO5 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















